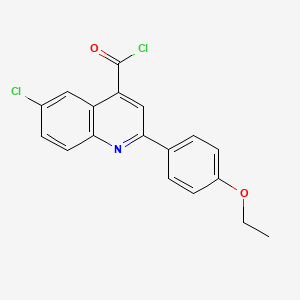

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-33-1

Cat. No.: VC2813681

Molecular Formula: C18H13Cl2NO2

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160263-33-1 |

|---|---|

| Molecular Formula | C18H13Cl2NO2 |

| Molecular Weight | 346.2 g/mol |

| IUPAC Name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3 |

| Standard InChI Key | GJALSQCZVQBUQC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

Introduction

Physical and Chemical Properties

Basic Identification and Properties

The compound is formally identified by its unique chemical identifiers and fundamental properties that distinguish it from related structures. These properties determine its behavior in chemical reactions and biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride |

| CAS Number | 1160263-33-1 |

| Molecular Formula | C18H13Cl2NO2 |

| Molecular Weight | 346.2 g/mol |

| Standard InChI | InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3 |

| Standard InChIKey | GJALSQCZVQBUQC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

| Physical Appearance | Solid at room temperature |

Source: Adapted from compound database information

Structural Characteristics

The compound features a quinoline scaffold with three key functional groups that define its reactivity profile. The quinoline core consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The chloro group at the 6-position of the quinoline ring provides a site for potential nucleophilic substitution reactions. The ethoxyphenyl substituent at the 2-position contributes to the compound's biological activity profile and lipophilicity. The carbonyl chloride group at the 4-position is highly reactive toward nucleophiles, making it an excellent starting point for further derivatization.

The presence of these functional groups creates a compound with multiple reactive sites, allowing for selective modifications to develop more complex structures with targeted properties.

Synthesis Methods

General Synthetic Routes

The synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves several key steps, drawing from established methods for related quinoline derivatives.

Quinoline Core Formation

The formation of the quinoline core can be achieved through various methods, including:

-

Pfitzinger Reaction: This approach involves the reaction of isatin derivatives with ketones in basic conditions, similar to the synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid from 5-Chloroisatin and 4'-Methoxyacetophenone . For the target compound, 5-chloroindole-2,3-dione would be reacted with 4-ethoxyacetophenone.

-

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehydes with ketones, providing a direct route to substituted quinolines.

Carbonyl Chloride Formation

The conversion of the carboxylic acid precursor to the carbonyl chloride functionality typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions. The reaction is carried out in inert solvents such as dichloromethane or chloroform, typically under reflux conditions until completion.

Optimization Strategies

To enhance yield and purity of the synthesis, several optimization strategies can be employed:

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and potentially improve yields, similar to the cross-coupling reactions described for related heterocyclic systems .

-

Catalyst Selection: The choice of appropriate catalysts for coupling reactions (such as palladium-based catalysts) can significantly impact reaction efficiency.

-

Solvent Systems: Optimization of solvent systems based on solubility and reactivity profiles can improve yields and product purity.

-

Temperature Control: Careful control of reaction temperatures, particularly during the formation of the carbonyl chloride group, is essential to prevent unwanted side reactions.

Chemical Reactivity

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride (-COCl) functionality at the 4-position is highly reactive and serves as an excellent point for further chemical modifications. This group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Amidation Reactions: Reaction with primary or secondary amines leads to the formation of amides, which can be useful for creating targeted drug candidates with specific hydrogen bonding capabilities.

-

Esterification: Reaction with alcohols results in the formation of esters, which can modify the compound's lipophilicity and stability profile.

-

Hydrolysis: In aqueous conditions, the carbonyl chloride can hydrolyze to form the corresponding carboxylic acid, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, which itself has potential biological activity .

Reactivity of the Quinoline Core

The quinoline core of the molecule exhibits several reactivity patterns:

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo further electrophilic aromatic substitution reactions, although these are typically less favorable than in benzene due to the electron-withdrawing effect of the nitrogen.

-

Nucleophilic Aromatic Substitution: The 6-chloro substituent can be displaced by various nucleophiles under appropriate conditions, providing a route to further functionalized derivatives.

-

Coordination Chemistry: The nitrogen atom in the quinoline ring can coordinate with various metals, making these compounds potentially useful in catalysis and as ligands.

Applications

Pharmaceutical Applications

Quinoline derivatives, including 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride, have significant potential in pharmaceutical development due to their diverse biological activities:

-

Antimicrobial Properties: Quinoline derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.

-

Anticancer Activity: Compounds containing the quinoline scaffold have shown cytotoxicity against various cancer cell lines, making them interesting candidates for anticancer drug development.

-

Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions.

-

Enzyme Inhibition: Specific quinoline derivatives have shown inhibitory effects on various enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in certain pathogens.

Research Applications

In research settings, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride serves as:

-

Building Block: The compound functions as a versatile building block for synthesizing more complex molecules with tailored properties.

-

Probe Molecule: The reactive carbonyl chloride group allows for the creation of labeled probes for studying biological pathways and interactions.

-

Structure-Activity Relationship Studies: The compound and its derivatives contribute to understanding structure-activity relationships in drug development.

Industrial Applications

Potential industrial applications include:

-

Dye Production: Quinoline derivatives are used in the production of dyes and pigments due to their extended conjugation systems.

-

Catalysis: Modified versions of this compound could potentially serve as catalysts or catalyst precursors in various organic transformations.

-

Material Science: Derivatives may find applications in developing specialized materials with specific optical or electronic properties.

Biological Activity

Structure-Activity Relationships

The biological activity of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is influenced by its structural features:

-

Quinoline Core: The quinoline scaffold is essential for most biological activities, providing a rigid framework that can interact with various biological targets.

-

Ethoxyphenyl Group: The ethoxyphenyl substituent at the 2-position affects the compound's lipophilicity and potential binding to target proteins. Compounds with 4-alkoxyphenyl groups at the 2-position have shown enhanced biological activities compared to their unsubstituted counterparts.

-

Chloro Substituent: The 6-chloro substituent contributes to the compound's electronic properties and potentially its binding affinity to specific targets.

-

Carbonyl Chloride Group: While primarily serving as a reactive site for further modifications, this group might contribute to initial interactions with biological targets before undergoing transformation in biological systems.

Comparative Analysis

Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |

|---|---|---|---|

| 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | 346.2 | Reference compound | Versatile intermediate with multiple reaction sites |

| 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | 346.2 | Ethoxy group at 2-position of phenyl ring | Different spatial arrangement may affect biological target binding |

| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | 332.2 | Methoxy instead of ethoxy group | Slightly lower lipophilicity |

| 6-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | 330.2 | Ethyl instead of ethoxy group | More lipophilic, reduced hydrogen bonding capacity |

| 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | 344.2 | Propyl instead of ethoxy group | Even greater lipophilicity |

| 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride | 311.8 | No chloro group at 6-position | Different electronic distribution, altered reactivity |

This comparative analysis highlights how subtle structural changes can significantly impact a compound's properties and potential applications .

Effects of Substituent Variations

The positioning and nature of substituents on the quinoline scaffold significantly affect the compound's properties:

-

Position Effects: Compounds with substituents at different positions (such as 6-chloro vs. 8-chloro) exhibit different electronic distributions, affecting their reactivity and biological activity profiles .

-

Alkoxy Chain Length: The length of the alkoxy chain (methoxy, ethoxy, propoxy) affects lipophilicity, with longer chains generally increasing lipophilicity but potentially reducing water solubility.

-

Aromatic vs. Heteroaromatic Substituents: Replacing the phenyl ring with heteroaromatic systems (like thiophene) can significantly alter the compound's electronic properties and biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume